8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
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Overview
Description
8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a molecular formula of C22H24N6O4S . This compound belongs to the pyridopyrimidine class, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps. One common method includes the following steps:
Formation of the Pyridopyrimidine Core: The pyridopyrimidine core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached using a carbamothioylation reaction.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups .
Scientific Research Applications
8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N6O4S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
8-ethyl-2-[4-[(4-methoxyphenyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C22H24N6O4S/c1-3-26-13-17(20(30)31)18(29)16-12-23-21(25-19(16)26)27-8-10-28(11-9-27)22(33)24-14-4-6-15(32-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,33)(H,30,31) |
InChI Key |
KKYNZQLSWIDACW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)OC)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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